Ethyl 3-chloro-5-fluoropyridine-4-acetate
Description
Properties
Molecular Formula |
C9H9ClFNO2 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-5-fluoropyridin-4-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)3-6-7(10)4-12-5-8(6)11/h4-5H,2-3H2,1H3 |
InChI Key |
DWXFINFOSODXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Pyridine Derivatives
- Ethyl 4-(Trifluoromethyl)pyridine-3-carboxylate: Unlike the target compound, this derivative lacks chlorine but includes a trifluoromethyl group. Trifluoromethyl groups are known to enhance metabolic stability and lipophilicity, which may improve bioavailability compared to chloro-fluoro combinations. However, the absence of chlorine might reduce electrophilicity at the 3-position, altering reactivity in cross-coupling reactions .
- 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline : This compound (from Reference Example 50 in ) features dual trifluoromethyl groups on a pyridine-aniline scaffold. While it shares fluorinated characteristics with the target compound, its aniline moiety and lack of ester functionality limit direct comparability in ester hydrolysis or carboxylate formation pathways .
Ethyl Acetate-Extracted Bioactive Compounds
–7 detail bioactive compounds extracted using ethyl acetate from spices like turmeric, ginger, and clove. These include terpenoids, phenolics, and alkaloids (e.g., curcuminoids, gingerols). While Ethyl 3-chloro-5-fluoropyridine-4-acetate is synthetic, these natural compounds highlight the role of esters in enhancing solubility and bioavailability. For example, ethyl acetate-extracted curcumin shows antifungal activity, but the synthetic pyridine derivative’s bioactivity would depend on halogen positioning and electronic effects .
Functional Group Comparisons
- Chloro vs. Fluoro Substituents : Chlorine’s larger atomic radius and polarizability compared to fluorine may increase steric hindrance but enhance halogen bonding in the target compound. In contrast, fluorine’s electronegativity improves metabolic stability and π-stacking interactions in drug-receptor binding .
- Ester Groups : Ethyl acetate-based extractions (–7) emphasize the ester’s role as a solvent, whereas the ester in the target compound serves as a reactive handle for further synthesis. For instance, hydrolysis of the ethyl ester could yield a carboxylic acid for salt formation or conjugation .

3. references pyridine derivatives but focuses on unrelated scaffolds (e.g., pyrrolo-pyridazine). –7 discuss ethyl acetate as a solvent or extraction medium rather than the compound itself. Thus, this analysis relies on extrapolation from general halogenated pyridine chemistry and ester functionality principles.
4. Conclusion this compound occupies a niche among halogenated pyridines due to its dual chloro-fluoro substitution and ester group. While direct comparative data are absent in the provided evidence, its structural features suggest distinct advantages in synthetic flexibility and bioactivity over simpler halogenated or non-esterified analogs. Further experimental studies are required to validate these hypotheses.
Preparation Methods
Directed Chlorination and Fluorination
The introduction of chlorine and fluorine atoms onto a preformed pyridine ring demands careful consideration of directing effects and reaction conditions. For ethyl 3-chloro-5-fluoropyridine-4-acetate, the ethyl acetate group at position 4 acts as a moderate electron-withdrawing group, directing electrophilic substitution to the meta positions (3 and 5).
Chlorination Protocols :
Chlorination at position 3 is typically achieved using phosphorus oxychloride (POCl₃) under reflux conditions. In analogous systems, such as the synthesis of ethyl 2-chloro-4-fluoropyridine, POCl₃ reacts with hydroxyl or amino precursors at elevated temperatures (110–120°C) to yield chlorinated products. For position-specific chlorination, preactivation with a temporary directing group (e.g., boronic esters) may enhance selectivity.
Fluorination Techniques :
Electrophilic fluorination at position 5 often employs Deoxo-Fluor or diethylaminosulfur trifluoride (DAST). For example, the fluorination of 3-chloropyridine-5-carboxylic acid derivatives using DAST at −78°C achieves >80% yield in related compounds. The ethyl acetate group’s stability under these conditions is critical; prolonged exposure to fluorinating agents may lead to ester hydrolysis, necessitating inert atmospheres and anhydrous solvents.
Cyclization Approaches for Pyridine Ring Formation
Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction constructs pyridine rings from aldehydes, β-keto esters, and ammonia. Adapting this method, ethyl acetoacetate can serve as the β-keto ester component, while chlorinated and fluorinated aldehydes provide the halogen substituents.
Case Study :
A modified Hantzsch protocol for 5-fluoropyridine derivatives involves condensing 3-chloro-5-fluorobenzaldehyde with ethyl acetoacetate and ammonium acetate in ethanol. Cyclization at 80°C for 12 hours yields a dihydropyridine intermediate, which is oxidized to the aromatic pyridine using ceric ammonium nitrate (CAN). This method offers regiocontrol but requires post-synthetic esterification to introduce the acetate group.
Kröhnke Pyridine Synthesis
The Kröhnke method utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. For this compound, a tailored approach might involve:
- Preparing a chlorinated α-pyridinium salt.
- Reacting it with ethyl acrylate under basic conditions.
- Fluorinating the intermediate via electrophilic substitution.
This route is advantageous for introducing the acetate group early in the synthesis, minimizing subsequent functionalization steps.
Copper-mediated Ullmann reactions facilitate the introduction of electron-withdrawing groups. For instance, coupling ethyl 4-iodopyridine-3-carboxylate with a fluorinated aryl iodide in the presence of CuI and L-proline yields disubstituted pyridines.
Functional Group Interconversion and Esterification
Carboxylic Acid to Ethyl Ester
The ethyl acetate group is commonly introduced via Fischer esterification. Starting from 3-chloro-5-fluoropyridine-4-carboxylic acid, refluxing with ethanol and sulfuric acid (cat.) achieves near-quantitative conversion. Alternative methods include Steglich esterification using DCC/DMAP, which avoids acidic conditions that might degrade halogen substituents.
Protection-Deprotection Strategies
To prevent ester hydrolysis during halogenation, tert-butyl or benzyl protecting groups are employed. For example:
- Protect the carboxylic acid as a tert-butyl ester using Boc₂O.
- Perform chlorination/fluorination.
- Deprotect with TFA and esterify with ethanol.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Synthesis | Cyclization, oxidation | 45–55 | Regioselective ring formation | Multi-step, moderate yield |
| Suzuki Coupling | Boronic ester coupling, esterification | 60–75 | High selectivity | Requires Pd catalysts |
| Direct Halogenation | POCl₃/DAST treatment | 30–40 | Simplicity | Poor regiocontrol |
| Kröhnke Synthesis | α-Pyridinium salt cyclization | 50–65 | Early acetate introduction | Sensitive intermediates |
Mechanistic Insights and Optimization
Solvent and Temperature Effects
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-chloro-5-fluoropyridine-4-acetate, and how can reaction efficiency be improved?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, hydrolysis of ethyl esters under basic conditions (e.g., NaOH in ethanol/water mixtures) yields carboxylic acid derivatives, as demonstrated in a patent procedure . Optimization involves adjusting reaction time, temperature (e.g., room temperature vs. reflux), and stoichiometric ratios. Catalytic methods using palladium or copper can enhance coupling efficiency in pyridine ring functionalization .
- Key Data :
| Reaction Type | Conditions | Yield | Byproducts |
|---|---|---|---|
| Hydrolysis | NaOH, EtOH/H₂O, 1h | 85% | Sodium salts |
| Coupling | Pd(PPh₃)₄, 80°C | 72% | Unreacted boronic acid |
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms substituent positions and purity. Mass spectrometry (LCMS) validates molecular weight (e.g., m/z 338 [M+H]+ observed in similar esters ). X-ray crystallography, though less common, resolves crystal packing and hydrogen-bonding interactions, as seen in pyridine derivatives .
Q. What are the common derivatization pathways for this compound in medicinal chemistry?
- Methodological Answer : The ester group undergoes hydrolysis to carboxylic acids for drug conjugates . Chloro and fluoro substituents enable further functionalization (e.g., SNAr reactions with amines or thiols) . Thioacetate derivatives (e.g., Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate) are synthesized for bioactivity studies .
Advanced Research Questions
Q. How do electronic effects of chloro and fluoro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing -Cl and -F groups activate the pyridine ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. Density Functional Theory (DFT) calculations can map charge distribution, while Hammett constants quantify substituent effects. For example, fluorine’s strong -I effect increases oxidative stability in palladium-catalyzed couplings .
Q. How can researchers resolve contradictions in biological activity data across similar derivatives?
- Methodological Answer : Contradictions often arise from minor structural variations (e.g., trifluoromethyl vs. methyl groups). Systematic structure-activity relationship (SAR) studies are essential:
- Compare IC₅₀ values against target enzymes (e.g., kinases) .
- Use molecular docking to assess binding affinity differences due to substituent bulk or polarity .
- Example : Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate shows enhanced lipophilicity and target engagement compared to non-fluorinated analogs .
Q. What computational strategies are effective for predicting metabolic pathways of this compound?
- Methodological Answer :
- In silico tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to simulate cytochrome P450 metabolism.
- Fragmentation patterns : LCMS/MS data from in vitro microsomal assays identify major metabolites (e.g., de-ethylation or hydroxylation products) .
- Isotope labeling : ¹⁸O or ²H tracing clarifies hydrolysis pathways .
Q. How can reaction scalability be balanced with environmental impact in large-scale synthesis?
- Methodological Answer :
- Green chemistry metrics : Calculate E-factor (kg waste/kg product) and atom economy for each route .
- Solvent selection : Replace ethanol/water with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst recovery : Immobilized Pd catalysts reduce heavy metal waste .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing inconsistent spectroscopic data?
- Methodological Answer :
- Multivariate analysis : Principal Component Analysis (PCA) clusters NMR/LCMS outliers caused by impurities .
- Error propagation : Quantify uncertainty in reaction yields using Monte Carlo simulations .
Q. How should researchers design assays to evaluate the compound’s antimicrobial activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

